ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate CAS number
ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate CAS number
An In-Depth Technical Guide to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Pyrazole Landscape
This guide provides a comprehensive technical overview of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a versatile heterocyclic compound of significant interest in medicinal and agricultural chemistry. It is important to note that while the initial topic specified "ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate," a thorough review of scientific literature and chemical databases indicates a lack of readily available information and a registered CAS number for this specific "5-chloro" derivative.
Conversely, the closely related analogue, Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate , is well-documented and commercially available, bearing the CAS Number 15001-08-8 .[1][2] Given its established role as a crucial synthetic intermediate, this guide will focus on this "5-amino" derivative.[3] The principles of synthesis, characterization, and application discussed herein provide a robust framework that is largely applicable to the broader class of substituted pyrazole-4-carboxylates.
This document is structured to serve as a practical resource for researchers, offering not just protocols but also the underlying scientific rationale—the "why" behind the "how"—to empower effective experimental design and problem-solving in the laboratory.
Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a compound is the bedrock of its application. Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4][5] The presence of the 3-chlorophenyl group, the amino group, and the ethyl carboxylate ester functionality imparts specific reactivity and biological potential to the molecule.[3]
Table 1: Physicochemical Properties of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
| Property | Value | Source(s) |
| CAS Number | 15001-08-8 | [1][2] |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ | [1] |
| Molecular Weight | 265.70 g/mol | [1] |
| Appearance | White crystalline solid | Chem-Impex |
| Melting Point | 116-122 °C | Chem-Impex |
| Purity | ≥95-99% (HPLC) | [1] |
| Storage | Sealed in dry, Room Temperature or 0-8 °C | [1] |
Synthesis and Mechanistic Insights: Building the Pyrazole Core
The synthesis of 1,5-disubstituted pyrazole-4-carboxylates is a well-established area of organic chemistry. A predominant and efficient method involves the cyclization of a hydrazine derivative with a β-keto ester or a similar 1,3-dicarbonyl equivalent. One of the most powerful techniques for this transformation is the Vilsmeier-Haack reaction.[6]
The Vilsmeier-Haack Cyclization Pathway
This method provides a high-yield route to pyrazole-4-carboxylic acid esters.[6] The causality of this reaction lies in the in-situ formation of the Vilsmeier reagent (a chloromethyleniminium ion) from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).
The general workflow involves two key stages:
-
Hydrazone Formation: The starting 3-chlorophenylhydrazine is condensed with an ethyl acetoacetate derivative to form the corresponding hydrazone. This step is crucial as it sets up the N-N bond and the carbon backbone required for cyclization.
-
Electrophilic Cyclization: The hydrazone is then treated with the Vilsmeier reagent. The active methylene group of the original β-keto ester moiety in the hydrazone is sufficiently nucleophilic to attack the electrophilic Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyrazole ring.[6] The reaction is typically completed by pouring the mixture onto ice followed by neutralization.[6]
Modern advancements often employ microwave-assisted synthesis, which significantly reduces reaction times from hours to minutes and can improve yields by ensuring uniform and rapid heating.[6][7]
Structural Verification: A Spectroscopic Toolkit
A self-validating protocol demands rigorous characterization to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques is essential.
Expected Spectroscopic Signatures
-
¹H NMR (Proton Nuclear Magnetic Resonance): The successful formation of the pyrazole ring is unequivocally confirmed by the disappearance of the signal corresponding to the active methylene protons of the starting β-keto ester and the appearance of a new aromatic proton signal for the pyrazole ring C-H, typically around 8.2 ppm.[6] Other expected signals would include the ethyl ester protons (a triplet and a quartet), aromatic protons from the 3-chlorophenyl ring, and a broad signal for the amino (-NH₂) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of both the pyrazole and chlorophenyl rings, and the aliphatic carbons of the ethyl group.
-
IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of functional groups. Look for N-H stretching vibrations for the amino group (typically two bands around 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1680-1710 cm⁻¹), and C=N and C=C stretching vibrations within the aromatic rings.[8][9]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight (265.70), along with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.
Core Applications in Drug Discovery and Agrochemicals
The true value of a chemical intermediate is defined by its utility. Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a "biologically privileged" scaffold, meaning its core structure is frequently found in bioactive molecules.[4]
Pharmaceutical Development
-
Anticancer Therapeutics: The pyrazole nucleus is also being extensively investigated for its anticancer properties.[14][15] Derivatives serve as scaffolds for developing kinase inhibitors and other agents that interfere with cancer cell signaling pathways.[14]
-
Other Therapeutic Areas: Research has demonstrated the utility of pyrazole derivatives in developing antibacterial, antifungal, antiviral, and antidepressant agents.[3][13]
Sources
- 1. Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate - Lead Sciences [lead-sciences.com]
- 2. labsolu.ca [labsolu.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jocpr.com [jocpr.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijfmr.com [ijfmr.com]
